molecular formula C20H22BrFN2O B195639 Citalopram hydrobromide CAS No. 59729-32-7

Citalopram hydrobromide

Número de catálogo: B195639
Número CAS: 59729-32-7
Peso molecular: 405.3 g/mol
Clave InChI: WIHMBLDNRMIGDW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Safety and Hazards

Citalopram hydrobromide should be handled with care to avoid dust formation and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . It may cause a condition that affects the heart rhythm (QT prolongation), which can rarely cause serious fast/irregular heartbeat and other symptoms that need medical attention right away .

Direcciones Futuras

As for future directions, while specific research trends or advancements weren’t found in the search results, it’s important to note that the dosage and usage of Citalopram hydrobromide are subject to ongoing research and revision. For instance, the FDA has issued revised recommendations for Celexa (this compound) related to a potential risk of abnormal heart rhythms with high doses .

Análisis Bioquímico

Biochemical Properties

Citalopram hydrobromide enhances serotonergic transmission through the inhibition of serotonin reuptake . Among all the SSRIs, this compound is the most selective toward serotonin reuptake inhibition . Specifically, it has a very minimal effect on dopamine and norepinephrine transportation and virtually no affinity for muscarinic, histaminergic, or GABAergic receptors .

Cellular Effects

This compound’s primary cellular effect is the potentiation of serotonergic activity in the central nervous system (CNS) resulting from its inhibition of CNS neuronal reuptake of serotonin . This increased serotonergic activity can influence various cellular processes, including cell signaling pathways and gene expression.

Molecular Mechanism

The molecular mechanism of action of this compound is linked to the potentiation of serotonergic activity in the central nervous system (CNS) resulting from its inhibition of CNS neuronal reuptake of serotonin . This inhibition increases the amount of serotonin in the synaptic cleft available for binding to postsynaptic receptors .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, while a single injection of this compound can induce anxiogenic effects, three administrations of this compound can elicit anxiolytic effects .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For example, one study found that while a single administration of 30 mg/kg this compound precipitated anxiety in these models, repeated administrations showed anxiolytic effects .

Metabolic Pathways

This compound is metabolized mainly in the liver via N-demethylation to its main metabolite, demethylcitalopram, by CYP2C19 and CYP3A4 . The subsequent N-demethylation to didesmethylcitalopram is mediated by CYP2D6 .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the presynaptic neuron where it inhibits the reuptake of serotonin .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Citalopramo Hidrobromuro se sintetiza a través de la C-alquilación de 1-(4’-fluorofenil)-1,3-dihidroisobezofurano-5-carbonitrilo (5-cianoftalano) con 3-dimetilaminopropil-cloruro en presencia de una base, seguido de una elaboración ácida . El proceso involucra varios pasos, incluyendo la formación de intermediarios y etapas de purificación para asegurar la pureza del producto final.

Métodos de Producción Industrial: La producción industrial de Citalopramo Hidrobromuro implica una síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso típicamente incluye el uso de cromatografía líquida de alto rendimiento (HPLC) para la purificación y el control de calidad .

Análisis De Reacciones Químicas

Tipos de Reacciones: Citalopramo Hidrobromuro sufre varias reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes:

Productos Principales Formados: Los principales productos formados a partir de estas reacciones incluyen varios productos de degradación e intermediarios, que generalmente se analizan utilizando métodos espectrofotométricos y cromatográficos .

Comparación Con Compuestos Similares

Propiedades

IUPAC Name

1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O.BrH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHMBLDNRMIGDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40872344
Record name Citalopram hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40872344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59729-32-7
Record name Citalopram hydrobromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59729-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Citalopram hydrobromide [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059729327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name citalopram hydrobromide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758684
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Citalopram hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40872344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile monohydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.246
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CITALOPRAM HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1E9D14F36
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Citalopram base (167 g) was dissolved in acetone (837 ml). Thereto was blown in a hydrobromic acid gas at 15° C.-40° C. to make the pH of the solution 3. When about 1/2 of the hydrobromic acid gas was blown in, crystals began to precipitate. The reaction mixture was stirred at 25° C.-35° C. for 1 hour, and at 0° C.-5° C. for 1 hour. The resulting crystals were filtered, washed with cold acetone (167 ml) and dried in vacuo at 50° C.-70° C. (5 Torr-30 Torr) for 3 hours to give citalopram hydrobromide crystals (162 g). The crystals had an HPLC purity of 97.3% (254 nm).
Quantity
167 g
Type
reactant
Reaction Step One
Quantity
837 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution (94.1 kg including citalopram 51.8 kg) of citalopram in acetone produced in Example 30 was added to acetone (163.4 kg) and hydrogen bromide (13.2 kg) was blown in over 3 hr at 25-35° C. After aging for 3 hr, the mixture was cooled to about 5° C. and aged at 0-5° C. for three more hours. The crystals were collected by filtration and washed with acetone (40.9 kg) cooled to 0-5° C. The crystals were dried under reduced pressure at 30-50° C. to give citalopram hydrobromide (54.9 kg, yield 83.7%).
Quantity
94.1 kg
Type
reactant
Reaction Step One
Quantity
13.2 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
163.4 kg
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a stirred solution of 4,4-dimethyl-2-[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]oxazoline (287 g, 0.724 mol) in pyridine (1000 ml), at 5° C., phosphorous oxychloride (135 ml, 1.474 mol) is slowly added while keeping the temperature at 5 to 10° C. The mixture is heated at reflux (115-116° C.) for 3 to 4 hours. The mixture is cooled to about 10° C. and treated with deionized water (3200 mL), and the pH is adjusted to about pH 9 by addition of 28% aqueous ammonia (800 ml). The product is extracted with of toluene (1500+1000+500+500 ml) and the combined organic phases are decoloured with charcoal. The organic phase is concentrated under reduced pressure at 60-70° C. to give an oily residue to which acetone (3000 ml) is added. The acetone solution is cooled to 10° C. and treated with 60 ml 48% HBr to a pH value of 4-5. The solvent is evaporated under reduced pressure and the residue is taken up in acetone (800 ml). The mixture is heated to 40-50° C. and thereafter cooled to 5° C. After 15 hours at 5° C. the product is filtered off, washed with cold acetone (500 ml) and dried in vacuo at 50° C. 175-180 g of citalopram hydrobromide with a purity (HPLC, peak area)≧90% is obtained.
Name
4,4-dimethyl-2-[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]oxazoline
Quantity
287 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
3200 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

A total of 8.2 g of 62% hydrobromic acid is added to a solution of 20 g of citalopram in 120 ml of ethyl acetate. The mixture is cooled to 5-10° C. and left to crystallise. The crystals formed are filtered off and dried. A total of 22.5 g (yield: 90%) of citalopram hydrobromide are obtained.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

To a mixture 5.42 g sodium hydride in 120 ml of dimethylsulfoxide, previously heated at 60° C. for 30 minutes, under nitrogen flow, a solution of 30 g of 1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile obtained in Example 2 in 75 ml of dimethylsulfoxide is added, without exceeding 25° C. The solution is maintained under stirring for 30 minutes and, in 10 minutes, 33 g of 3-(dimethylamino)propylchloride are added without exceeding 25° C. After about 2-hour stirring at 25° C., the mixture is cooled at 10° C. and 300 ml of water are added dropwise and then 120 ml of ethyl acetate. The mixture is stirred and diluted with 1650 ml of water and 120 ml of ethyl acetate. The mixture is let 1 hour under stirring, then the phases are separated; the organic one is collected and the aqueous one is washed with 3×150 ml of ethyl acetate. After separation of the phases, the aqueous one is discarded and the collected organic ones are washed with 900 ml of water. The organic phase is dehydrated with anhydrous Na2SO4 and is concentrated under vacuum at 50° C. until an oil is obtained, which is treated with 60 ml of acetone. The mixture is stirred in order to obtain a solution, that is cooled at 10° C. and treated with about 10 ml of 48% HBr in order to adjust the pH value from 9.8-9.5 to 7.0. After 1 hour-stirring at pH=7 constant, the solvent is evaporated under vacuum at 50° C. and the residue is treated with 100 ml of acetone. The suspension is stirred at 25° C. for 30 minutes, then it is cooled at 0-5° C. and it is let at cold for 15 hours. The product is filtered, washed with cold acetone (0-5° C.) and is dried under vacuum at 50° C. Thus 34.88 g of citalopram hydrobromide with a purity (HPLC)=99.15% are obtained.
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
[Compound]
Name
mixture
Quantity
5.42 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
120 mL
Type
solvent
Reaction Step Four
Quantity
30 g
Type
reactant
Reaction Step Five
Quantity
75 mL
Type
solvent
Reaction Step Five
Quantity
33 g
Type
reactant
Reaction Step Six
Name
Quantity
10 mL
Type
reactant
Reaction Step Seven
Name
Quantity
1650 mL
Type
solvent
Reaction Step Eight
Quantity
120 mL
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Citalopram hydrobromide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Citalopram hydrobromide
Reactant of Route 3
Reactant of Route 3
Citalopram hydrobromide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Citalopram hydrobromide
Reactant of Route 5
Reactant of Route 5
Citalopram hydrobromide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Citalopram hydrobromide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.